Physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
Physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the realm of pharmaceutical research and synthetic chemistry, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. This guide is dedicated to a comprehensive exploration of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, a compound situated at the intersection of several key chemical functionalities.
Direct, publicly available experimental data for this specific molecule is notably sparse. Therefore, this guide adopts a dual-pronged approach. Firstly, it presents a curated analysis of structurally analogous compounds to provide a scientifically grounded estimation of the target molecule's properties. Secondly, and more importantly, it serves as a detailed procedural manual, outlining the requisite experimental protocols for the de novo characterization of this and similar chemical entities. This approach is designed to empower researchers not just with what is known, but with the practical knowledge of how to know.
The methodologies detailed herein are rooted in established principles of physical organic chemistry and analytical science, reflecting best practices in the field. The narrative aims to transcend a mere listing of steps, delving into the causality behind experimental choices to provide a self-validating framework for your research endeavors.
Molecular Identification and Structural Context
At the core of our investigation is the molecule 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 66367-04-2 .[1]
The molecular structure reveals a secondary amine bridge linking a 4-chloro-2-nitrophenyl group to an acetic acid moiety. This arrangement suggests a molecule with a distinct set of electronic and steric features that will govern its behavior in various chemical and biological systems.
To build a predictive framework for the physicochemical properties of our target compound, we will draw comparative insights from several structurally related molecules for which experimental data is more readily available. These analogues provide a valuable, albeit indirect, window into the anticipated properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.
| Compound | CAS Number | Key Structural Difference |
| 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid | 60091-87-4 | The acetic acid moiety is replaced by a benzoic acid group, introducing greater rigidity.[2][3][4][5] |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | 37777-71-2 | The amino bridge is absent, with the acetic acid group directly attached to the phenyl ring.[6][7] |
| 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | The nitro group is absent, and the amino group is directly on the alpha-carbon of the acetic acid.[8] |
A thorough analysis of these and other related structures will inform our experimental design and data interpretation.
Predicted and Comparative Physicochemical Properties
The following table summarizes key physicochemical parameters derived from structurally similar compounds. These values serve as a baseline for what one might expect when characterizing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.
| Property | Predicted/Comparative Value | Basis for Estimation |
| Molecular Formula | C8H7ClN2O4 | Calculated from structure |
| Molecular Weight | 230.60 g/mol | Calculated from structure[9] |
| Melting Point | 150-165 °C | Based on the melting point of 2-(4-Chloro-2-nitrophenyl)acetic acid (156-159 °C) and the general effect of an amino group.[7] |
| Boiling Point | > 400 °C (decomposes) | Predicted based on the high boiling point of related aromatic acids and the potential for thermal instability due to the nitro group.[2] |
| pKa | ~3.5 - 4.5 | The carboxylic acid pKa is expected to be in this range, influenced by the electron-withdrawing nature of the nitrophenyl group. This is in line with the predicted pKa of 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid (3.59 ± 0.36).[2] |
| Aqueous Solubility | Poorly soluble in neutral water | Aromatic carboxylic acids with significant nonpolar surface area tend to have low aqueous solubility. Solubility is expected to increase at higher pH due to deprotonation of the carboxylic acid. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | This is an estimate based on the presence of both lipophilic (chloronitrophenyl) and hydrophilic (amino, carboxylic acid) groups. The LogP of related compounds like 2-nitrophenylacetic acid provides a useful reference.[10] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining intrinsic solubility. It involves allowing a compound to reach equilibrium in a solvent over a defined period, followed by quantification of the dissolved solute.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap glass vial.
-
Prepare separate vials for different pH values if pH-dependent solubility is to be determined (e.g., pH 2.0, 7.4, and 9.0 using appropriate buffers).
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (e.g., 48-72 hours) may be necessary and should be validated.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any particulate matter.
-
-
Quantification by HPLC-UV:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method (see Section 4.2 for a generic method).
-
The concentration is determined by comparing the peak area of the analyte to the calibration curve.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring the change in pH of a solution upon the addition of a titrant.
Protocol:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., water/methanol).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
Determination of LogP (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method directly measures the distribution of the compound between these two immiscible phases.[11][12]
Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by vigorously mixing them and allowing them to separate for at least 24 hours.
-
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for LogP Determination via Shake-Flask Method.
Stability Assessment (Forced Degradation Studies)
Rationale: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[13][14] These studies expose the compound to stress conditions to accelerate degradation.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize major degradation products.
-
Analytical and Spectroscopic Characterization
A suite of analytical techniques is required for the unambiguous identification and purity assessment of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid.
Spectroscopic Analysis
Rationale: Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of protons. Expected signals would include aromatic protons, the methylene protons of the acetic acid group, and the amine proton.
-
¹³C NMR: Will identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
Will confirm the presence of key functional groups. Expected characteristic peaks include:
-
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)
-
N-H stretch of the secondary amine (~3300-3500 cm⁻¹)
-
N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹)
-
-
-
Mass Spectrometry (MS):
-
Will determine the molecular weight of the compound and provide information about its fragmentation pattern. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak and any chlorine-containing fragments.
-
Caption: Spectroscopic Techniques for Structural Elucidation.
Chromatographic Purity (HPLC-UV)
Rationale: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of a compound and for quantifying it in various assays.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 254-350 nm due to the nitroaromatic chromophore).
-
Injection Volume: 10 µL.
This method should be validated for linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose.
Conclusion
The physicochemical characterization of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is a multifaceted task that requires a systematic and rigorous experimental approach. While direct data for this compound is limited, a robust understanding can be built through comparative analysis with structural analogues and the application of the detailed protocols outlined in this guide. The methodologies provided herein offer a comprehensive framework for researchers to elucidate the properties of this and other novel chemical entities, thereby facilitating their progression in the research and development pipeline.
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